

Biological Activity of PRKACA Inhibitor DS01080522: A Technical Guide

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Compound of Interest

Compound Name: DS01080522

Cat. No.: B15142608

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This technical guide provides a comprehensive overview of the biological activity of **DS01080522**, a potent inhibitor of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA). This document details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways, offering a valuable resource for researchers in oncology and cell signaling.

Quantitative Inhibitory Activity

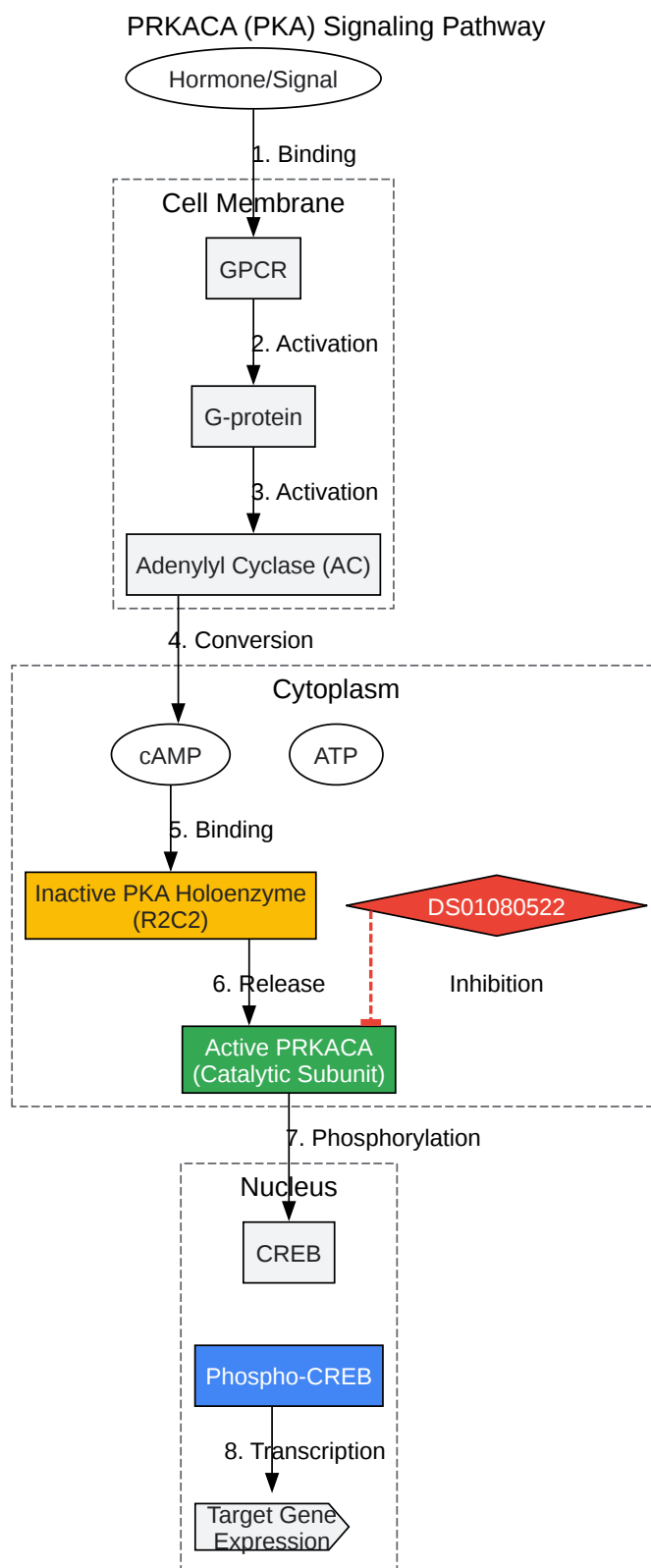
DS01080522 demonstrates high potency against PRKACA, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC₅₀) in biochemical assays. Its activity is also confirmed in cell-based assays through the inhibition of a key downstream substrate, CREB.

Table 1: Inhibitory Activity of **DS01080522**

Target/Process	Assay Type	IC50 Value	Reference
PRKACA Kinase Activity	Biochemical Assay	0.8 nM	[1][2]
CREB Phosphorylation	Cell-Based Assay (NIH/3T3 cells)	66 nM	[1][2]

Mechanism of Action and Signaling Pathway

Protein Kinase A is a central enzyme in the cAMP signaling pathway. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the release of the active catalytic subunits (PRKACA)[3][4][5]. These subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, including the transcription factor CREB (cAMP response element-binding protein)[1]. **DS01080522** exerts its biological effect by directly inhibiting the kinase activity of the PRKACA subunit.



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Caption: PRKACA (PKA) signaling pathway and the inhibitory action of **DS01080522**.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for biochemical and cell-based assays relevant to the characterization of **DS01080522**.

Biochemical PRKACA Kinase Inhibition Assay

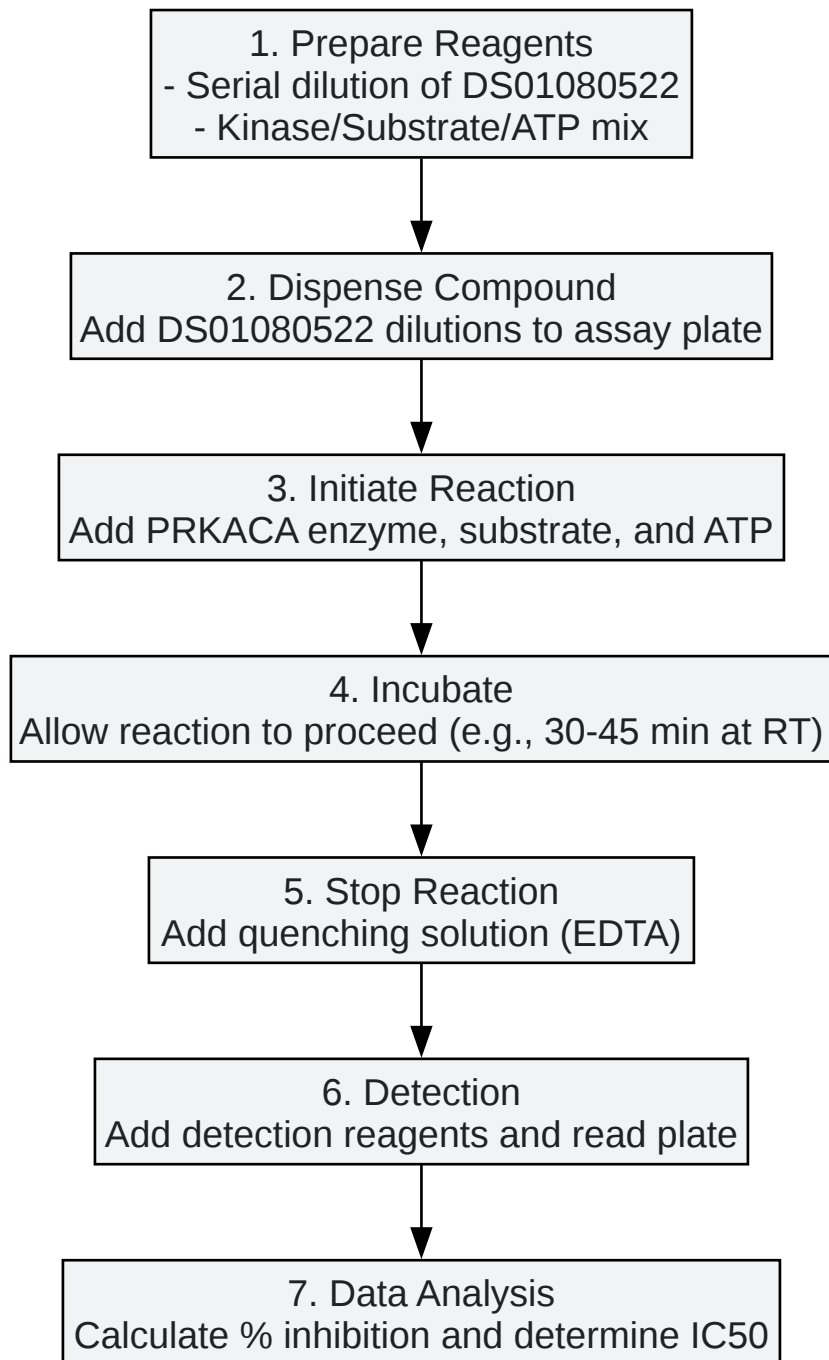
This assay quantitatively measures the direct inhibitory effect of **DS01080522** on the enzymatic activity of the PRKACA subunit.

Materials:

- Recombinant PRKACA enzyme
- Biotinylated-peptide substrate (e.g., CREBtide: KRREILSRRPSYR)[6]
- ATP (Adenosine triphosphate)
- cAMP (cyclic adenosine monophosphate)
- **DS01080522** (test compound)
- Kinase assay buffer (e.g., 0.1 M Tris, pH 7.5)
- Quenching solution (e.g., 0.5 M EDTA)
- Detection reagents (e.g., HTRF, Luminescence-based)
- 384-well assay plates

Workflow Diagram:

Workflow: PRKACA Kinase Inhibition Assay



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Caption: General workflow for a biochemical PRKACA kinase inhibition assay.

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **DS01080522** in DMSO and then dilute into the kinase assay buffer.
- **Reaction Setup:** In a 384-well plate, add the test compound solution.
- **Kinase Reaction:** Initiate the reaction by adding a mixture containing the PRKACA enzyme, the biotinylated peptide substrate (e.g., 50 μ M CREBtide), and ATP (e.g., 50 μ M). The reaction solution may also contain cAMP (e.g., 1 μ M) if starting with the holoenzyme[6].
- **Incubation:** Allow the reaction to proceed for a defined period (e.g., 30-45 minutes) at room temperature[6].
- **Quenching:** Stop the reaction by adding a quenching solution, such as 0.5 M EDTA[6].
- **Signal Detection:** Measure the remaining kinase activity. The method of detection will depend on the assay format (e.g., HTRF, luminescence, or fluorescence polarization).
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to control wells (DMSO vehicle). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular CREB Phosphorylation Assay

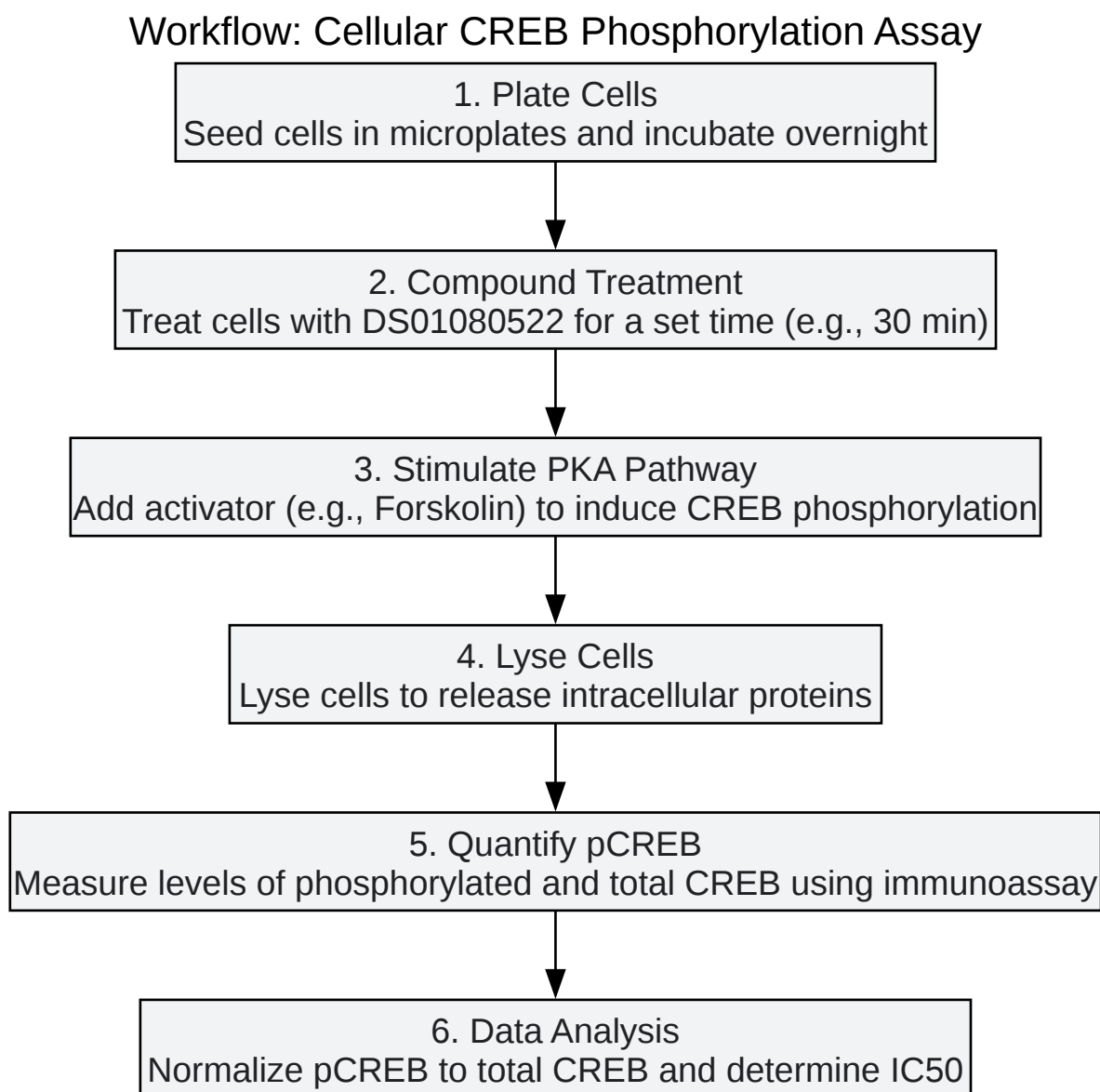
This cell-based assay measures the ability of **DS01080522** to inhibit PRKACA activity within a cellular context by quantifying the phosphorylation of its downstream target, CREB.

Materials:

- Cell line (e.g., NIH/3T3 cells)[1][2]
- Cell culture medium and supplements
- PKA activator (e.g., Forskolin)[7]
- **DS01080522** (test compound)
- Lysis buffer

- Antibodies: Anti-phospho-CREB (Ser133) and Anti-total-CREB
- Detection system (e.g., Western Blot, ELISA, HTRF)
- 96- or 384-well cell culture plates

Workflow Diagram:



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Caption: General workflow for a cellular CREB phosphorylation assay.

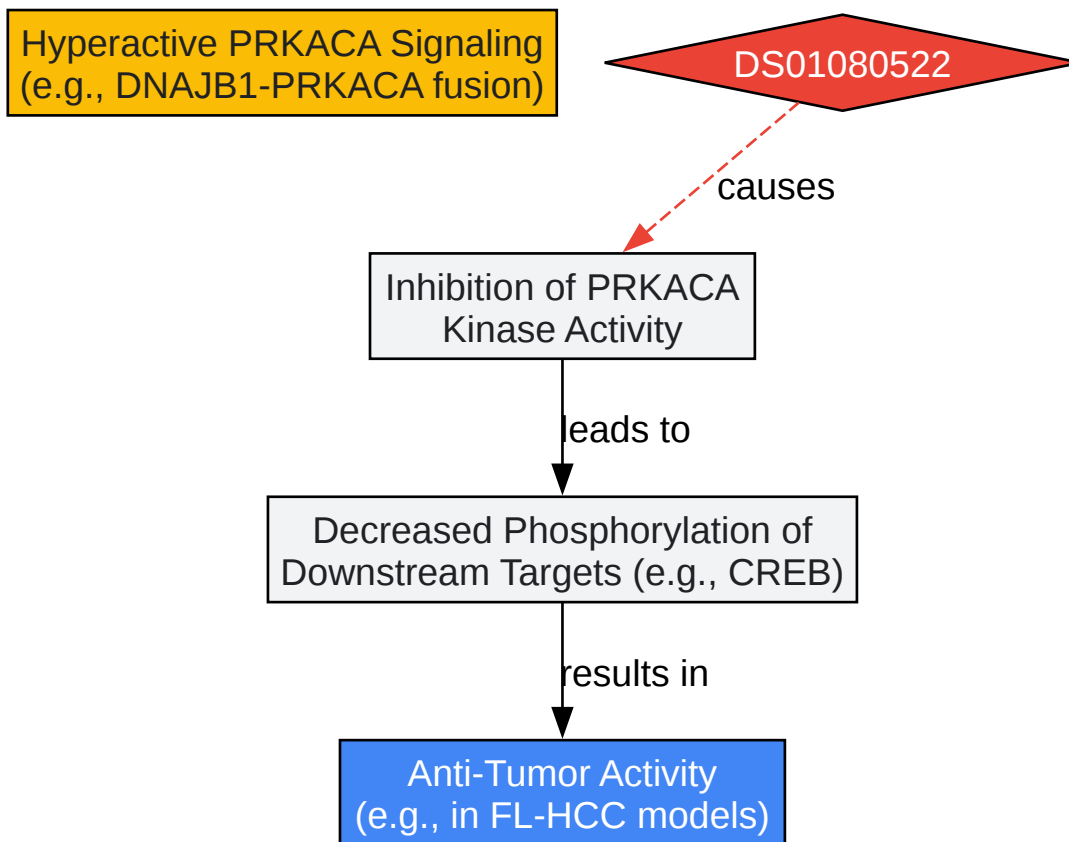
Procedure:

- Cell Plating: Seed NIH/3T3 cells into 96- or 384-well plates and allow them to adhere overnight[7].
- Compound Treatment: Treat the cells with various concentrations of **DS01080522** (e.g., 1-10 μ M) for a specified incubation time (e.g., 30 minutes)[1][2].
- PKA Activation: Stimulate the PKA pathway by adding an activator like forskolin to the cell culture medium and incubate for a short period.
- Cell Lysis: Aspirate the medium and lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Phospho-CREB Detection: Quantify the levels of phosphorylated CREB (at Ser133) and total CREB in the cell lysates. This can be accomplished using various immunoassay techniques, such as a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay[7].
- Data Analysis: Normalize the phosphorylated CREB signal to the total CREB signal. Calculate the percent inhibition of CREB phosphorylation at each concentration of **DS01080522** relative to the stimulated control. Determine the cellular IC50 value by fitting the dose-response curve. The result should show a dose-dependent decrease in the phosphorylation level of CREB[1][2].

Therapeutic Potential

The dysregulation of the PKA signaling pathway is implicated in various diseases, including certain types of cancer[3]. Notably, the fusion gene DNAJB1-PRKACA is a signature oncogenic driver in fibrolamellar hepatocellular carcinoma (FL-HCC)[8]. The essential role of PRKACA kinase activity in the oncogenicity of this fusion protein suggests that potent inhibitors like **DS01080522** could be valuable therapeutic agents for FL-HCC and other conditions driven by aberrant PKA activity[7][8]. Research has shown that novel PRKACA inhibitors can inhibit fusion protein-dependent cell growth both in vitro and in vivo[8].

Logical Relationship of DS01080522 Action



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